

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block

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Compound of Interest

Compound Name: **4-Bromo-2,5-difluoriodobenzene**

Cat. No.: **B180553**

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4-Bromo-2,5-difluoriodobenzene (CAS No: 145349-66-2, Molecular Formula: C₆H₂BrF₂I, Molecular Weight: 318.89 g/mol) is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.^{[1][2][3][4]} The presence of four distinct halogen substituents on the benzene ring offers multiple reactive sites for sequential, site-selective cross-coupling reactions. Given its utility, the unambiguous confirmation of its structure and purity is paramount.

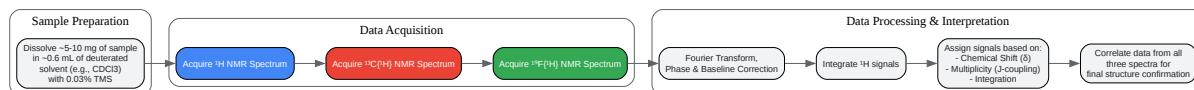
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **4-Bromo-2,5-difluoriodobenzene**. As a senior application scientist, this guide moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, explaining the rationale behind experimental choices, and providing validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For a compound as complex as **4-Bromo-2,5-difluoriodobenzene**, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.

Workflow for Comprehensive NMR Analysis

The following workflow ensures a systematic and thorough NMR analysis for structural confirmation.



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Caption: Overall workflow for NMR data acquisition and analysis.

^1H NMR Spectroscopy: Probing the Aromatic Protons

The ^1H NMR spectrum provides information about the number, environment, and connectivity of protons. In **4-Bromo-2,5-difluoriodobenzene**, there are two chemically non-equivalent protons on the aromatic ring.

Expertise & Causality: The chemical shifts of aromatic protons are typically found between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[5][6] The presence of electron-withdrawing halogen substituents further deshields these protons, pushing their signals downfield. Each proton will appear as a multiplet due to coupling with the adjacent proton (^3JHH , ortho coupling) and with the nearby fluorine atoms (^3JHF and ^4JHF).

Predicted ^1H NMR Data

Assigned Proton	Predicted δ (ppm)	Multiplicity	Coupling Constants (Hz)
H-3	~ 7.5 - 7.8	dd (or ddd)	^3JHH , ^4JHF
H-6	~ 7.7 - 8.0	dd (or ddd)	^3JHH , ^3JHF

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **4-Bromo-2,5-difluoroiodobenzene** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7]
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., ' zg30').
 - Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum by setting the TMS peak to 0.00 ppm.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum reveals each unique carbon environment in the molecule. For this compound, six distinct signals are expected, one for each carbon in the benzene ring.

Expertise & Causality: Aromatic carbons typically resonate between 100-160 ppm.[8] The chemical shifts are heavily influenced by the attached substituent.

- Carbons bonded to Fluorine (C-2, C-5): These carbons will be significantly deshielded and appear at the lowest field due to fluorine's high electronegativity. They will also appear as doublets due to strong one-bond C-F coupling ($^1\text{J}_{\text{CF}} \approx 240\text{-}260$ Hz).[9]

- Carbons bonded to Bromine and Iodine (C-4, C-1): These carbons are subject to the "heavy atom effect," where the large, polarizable electron clouds of bromine and especially iodine cause an upfield (shielding) shift, counteracting the expected deshielding from electronegativity.[10][11]
- Carbons bonded to Hydrogen (C-3, C-6): These carbons will also show coupling to fluorine atoms, though with smaller coupling constants (^2JCF , ^3JCF).

Predicted ^{13}C NMR Data

Assigned Carbon	Predicted δ (ppm)	Expected Multiplicity (due to C-F coupling)
C-1 (C-I)	~ 90 - 100	dd (doublet of doublets)
C-2 (C-F)	~ 155 - 165	d (doublet)
C-3 (C-H)	~ 120 - 130	dd (doublet of doublets)
C-4 (C-Br)	~ 110 - 120	dd (doublet of doublets)
C-5 (C-F)	~ 155 - 165	d (doublet)
C-6 (C-H)	~ 125 - 135	dd (doublet of doublets)

Experimental Protocol: $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument Setup: Tune the probe to the ^{13}C frequency.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
 - Spectral Width: Set to approximately 250 ppm, centered around 125 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 256 to 1024 scans are typically required due to the low natural abundance of ^{13}C .
- Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum using the CDCl_3 solvent peak ($\delta \approx 77.16$ ppm).

^{19}F NMR Spectroscopy: A Sensitive Probe

^{19}F NMR is exceptionally useful for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ^{19}F nucleus, leading to high sensitivity and a wide range of chemical shifts that minimizes signal overlap.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Expertise & Causality: Two distinct signals are expected for the two non-equivalent fluorine atoms. Their chemical shifts are highly sensitive to the electronic environment.[\[15\]](#) The signals will be split into multiplets due to coupling with the aromatic protons (^3JHF , ^4JHF). A small F-F coupling through five bonds (^5JFF) might also be observable.

Predicted ^{19}F NMR Data

Assigned Fluorine	Predicted δ (ppm) (rel. to CFCl_3)	Multiplicity
F at C-2	~ -100 to -120	ddd
F at C-5	~ -100 to -120	ddd

Experimental Protocol: $^{19}\text{F}\{^1\text{H}\}$ NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument Setup: Tune the probe to the ^{19}F frequency.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse sequence.
 - Spectral Width: Set to a wide range, e.g., 200 ppm, centered around -120 ppm.

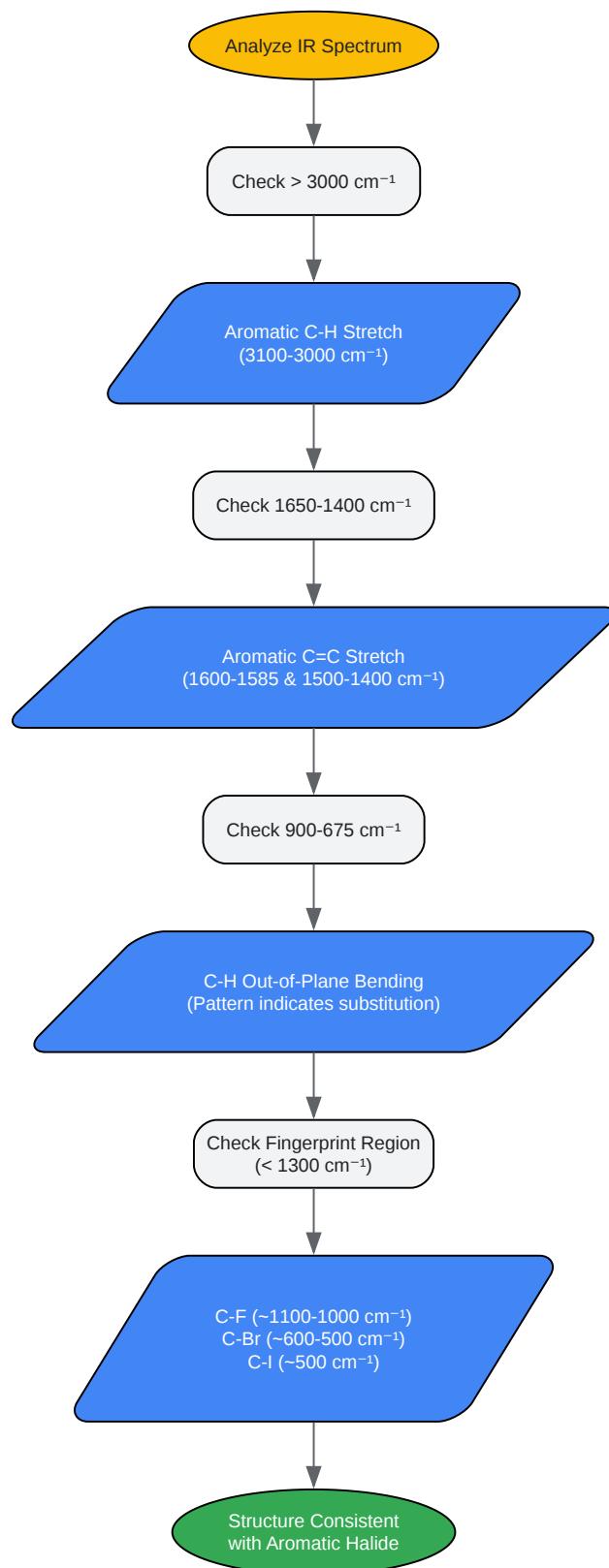
- Reference: An external reference like CFCl_3 ($\delta = 0$ ppm) or an internal reference can be used.
- Number of Scans: 16 to 64 scans are usually sufficient.
- Processing: Apply standard Fourier transformation, phasing, and baseline correction.

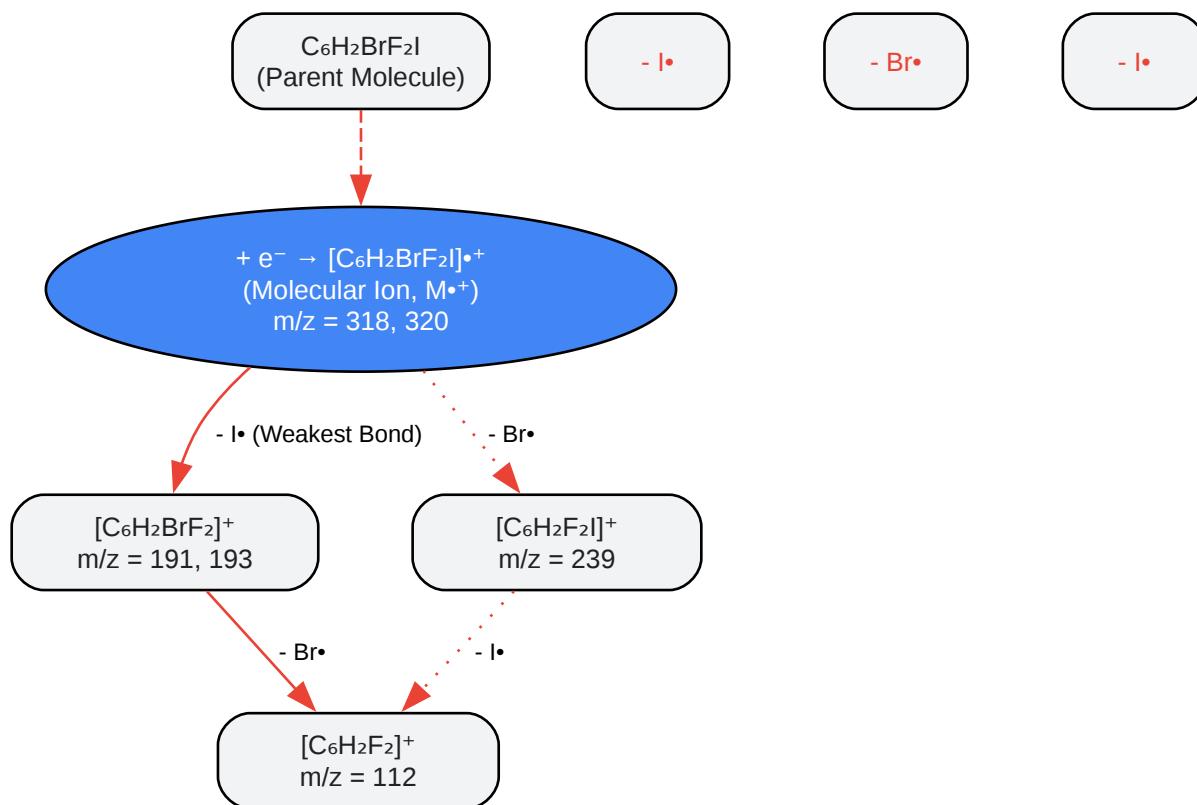
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Expertise & Causality: The IR spectrum of an aromatic compound is typically rich in signals.[\[16\]](#) Key absorptions for **4-Bromo-2,5-difluoroiodobenzene** arise from the vibrations of the benzene ring and the carbon-halogen bonds.

IR Interpretation Logic





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Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Mass Spectrometry Data

m/z (mass/charge)	Predicted Ion Fragment	Notes
318, 320	$[\text{C}_6\text{H}_2^{79}\text{BrF}_2\text{I}]^{\bullet+}$, $[\text{C}_6\text{H}_2^{81}\text{BrF}_2\text{I}]^{\bullet+}$ ($\text{M}^{\bullet+}$)	Molecular ion peak cluster, showing the 1:1 bromine isotope pattern.
191, 193	$[\text{C}_6\text{H}_2^{79}\text{BrF}_2]^+$, $[\text{C}_6\text{H}_2^{81}\text{BrF}_2]^+$	Major fragment from the loss of an iodine radical. Likely the base peak.
112	$[\text{C}_6\text{H}_2\text{F}_2]^+$	Fragment from the subsequent loss of a bromine radical.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
- Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: Plot the relative abundance of ions versus their m/z ratio to generate the mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of **4-Bromo-2,5-difluoriodobenzene** is achieved through the synergistic application of NMR, IR, and MS. ^1H , ^{13}C , and ^{19}F NMR provide a definitive map of the atomic connectivity and electronic environments. IR spectroscopy confirms the presence of the aromatic ring and carbon-halogen bonds. Finally, Mass Spectrometry validates the molecular weight and reveals a predictable fragmentation pattern governed by bond strengths. Together, these techniques provide a self-validating system, ensuring the identity and purity of this critical synthetic intermediate for researchers in drug discovery and materials science.

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